N-(3-Oxo-3-(4-propoxyphenyl)propyl)glycine
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Overview
Description
N-(3-Oxo-3-(4-propoxyphenyl)propyl)glycine is a synthetic organic compound with the molecular formula C14H19NO4 and a molecular weight of 265.34 g/mol . This compound is characterized by the presence of a glycine moiety attached to a 3-oxo-3-(4-propoxyphenyl)propyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-3-(4-propoxyphenyl)propyl)glycine typically involves the reaction of glycine with 3-oxo-3-(4-propoxyphenyl)propyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated synthesizers. These methods ensure high yield and purity of the final product, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-Oxo-3-(4-propoxyphenyl)propyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Oxo-3-(4-propoxyphenyl)propyl)glycine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Oxo-3-(4-propoxyphenyl)propyl)glycine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-(3-tert-butoxy-3-oxopropyl)glycine: A similar compound with a tert-butoxy group instead of a propoxy group.
N-(3-oxo-3-phenylpropyl)glycine: Lacks the propoxy group, making it less hydrophobic.
Uniqueness
N-(3-Oxo-3-(4-propoxyphenyl)propyl)glycine is unique due to its propoxy group, which imparts specific chemical properties such as increased hydrophobicity and potential for unique interactions with biological targets .
Properties
Molecular Formula |
C14H19NO4 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
2-[[3-oxo-3-(4-propoxyphenyl)propyl]amino]acetic acid |
InChI |
InChI=1S/C14H19NO4/c1-2-9-19-12-5-3-11(4-6-12)13(16)7-8-15-10-14(17)18/h3-6,15H,2,7-10H2,1H3,(H,17,18) |
InChI Key |
XCOIGGQLVNJDPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCNCC(=O)O |
Origin of Product |
United States |
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